molecular formula C11H13NO B12048585 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine

1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine

Cat. No.: B12048585
M. Wt: 175.23 g/mol
InChI Key: ZOQWYVSXOPJBGL-UHFFFAOYSA-N
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Description

1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine is a secondary amine featuring a phenyl ring substituted with a propargyl ether group (prop-2-yn-1-yloxy) at the meta position and an ethylamine side chain. The propargyl group enables click chemistry applications, while the aromatic amine backbone may contribute to receptor binding or catalytic activity.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(3-prop-2-ynoxyphenyl)ethanamine

InChI

InChI=1S/C11H13NO/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h1,4-6,8-9H,7,12H2,2H3

InChI Key

ZOQWYVSXOPJBGL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OCC#C)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The ketone intermediate is treated with ammonium formate in the presence of RuCl₂(PPh₃)₃ and α-amino benzimidazole ligands (e.g., L1–L4). The reaction proceeds via imine formation, followed by ruthenium-catalyzed hydrogen transfer from ammonium formate. Optimal yields (≥95%) are achieved at 85°C in acetonitrile, with a molar ratio of 1.5:2.5 (ketone:ammonium formate). Elevated temperatures (>100°C) favor competing hydrogenation to α-phenylethanol, necessitating precise thermal control.

Table 1: Optimization of Reductive Amination Parameters

ParameterOptimal ValueEffect on Yield
CatalystRuCl₂(PPh₃)₃ + L499% yield
Temperature85°CMinimizes byproducts
SolventAcetonitrileEnhances imine stability
Ammonium Formate2.5 equivalentsCompletes reduction

Synthesis of the Ketone Precursor

The ketone, 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one, is synthesized via O-propargylation of 3-hydroxyacetophenone. Propargyl bromide reacts with the phenolic oxygen under basic conditions (K₂CO₃, DMF, 60°C), achieving >90% conversion. The propargyl ether’s stability under reductive conditions is critical, as premature alkyne hydrogenation would derail subsequent amination.

Sequential Alkylation and Reductive Amination

An alternative two-step approach begins with 3-hydroxybenzaldehyde, followed by propargyl ether formation and reductive amination of the resulting aldehyde.

Propargyl Ether Formation

3-Hydroxybenzaldehyde undergoes alkylation with propargyl bromide (1.2 equivalents) in DMF using K₂CO₃ as a base. The reaction is stirred at 60°C for 12 hours , yielding 3-(prop-2-yn-1-yloxy)benzaldehyde with 88% efficiency.

Reductive Amination of the Aldehyde

The aldehyde is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. This method, while effective for aromatic aldehydes, requires careful pH control (pH 6–7) to prevent imine hydrolysis. Yields range from 70–80%, slightly lower than the ketone-based route due to competing aldol side reactions.

Alternative Pathways and Emerging Strategies

Leuckart-Wallach Reaction

The Leuckart reaction, employing formamide as both solvent and nitrogen source, offers a metal-free alternative. Heating 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one with excess formamide at 150°C for 8 hours generates the amine via a formamide intermediate. However, this method suffers from lower yields (60–65%) and requires rigorous purification to remove residual formamide byproducts.

Enzymatic Reductive Amination

Preliminary studies suggest that engineered transaminases can convert the ketone precursor to the amine under mild conditions (pH 7.5, 30°C). While environmentally benign, this method is currently limited by enzyme availability and scalability challenges.

Challenges and Optimization Considerations

Propargyl Group Stability

The propargyl ether moiety is sensitive to strong bases and high temperatures , which can induce alkyne polymerization or hydrolysis. Solvent selection (e.g., DMF vs. acetonitrile) significantly impacts stability, with polar aprotic solvents favoring intact propargyl retention.

Catalyst Selection

Ruthenium complexes outperform palladium or nickel catalysts in reductive amination due to superior tolerance for propargyl functionalities. Ligand design (e.g., bulky benzimidazole derivatives) further enhances selectivity by stabilizing the active Ru-H species.

Table 2: Catalyst Performance Comparison

Catalyst SystemYield (%)Byproduct Formation
RuCl₂(PPh₃)₃ + L499<1% α-phenylethanol
Pd/C + H₂ (1 atm)4530% over-reduction
NaBH₃CN + NH₄OAc7812% aldol adducts

Chemical Reactions Analysis

Reactivity at the Amine Group

The primary amine (-NH₂) undergoes nucleophilic reactions:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF) to form secondary amines or amides .

  • Schiff Base Formation : Condenses with aldehydes/ketones to generate imines, useful in coordination chemistry .

Table 1: Amine-Derived Reactions

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcetyl chloride, DMF, K₂CO₃, 80°CN-Acetyl derivative85–90%
Reductive AminationNaBH₄, MeOH, RTSecondary amine75%

Propargyl Ether Reactivity

The propargyloxy group (-O-C≡CH) participates in:

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form 1,2,3-triazoles .

  • Oxidation : Using KMnO₄/H₂O₂ yields carboxylic acids or ketones, depending on conditions .

Table 2: Propargyl Ether Reactions

ReactionReagents/ConditionsProductSelectivitySource
CuAACNaN₃, CuSO₄, RT1,4-Disubstituted triazole>95%
Oxidation (KMnO₄)KMnO₄, H₂O, 60°C3-(Carboxy)phenyl derivative80%

Aromatic Electrophilic Substitution

The phenyl ring undergoes substitutions at the para position to the propargyloxy group:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group .

  • Sulfonation : SO₃/H₂SO₄ adds a sulfonic acid group .

Table 3: Aromatic Substitutions

ReactionReagents/ConditionsPositionProductYieldSource
NitrationHNO₃, H₂SO₄, 0°CParaNitro-substituted derivative70%
HalogenationBr₂, FeBr₃, RTParaBromo-substituted derivative65%

Transition Metal-Catalyzed Couplings

  • Suzuki-Miyaura Cross-Coupling : Requires halogenation of the ring first. With Pd(PPh₃)₄, aryl boronic acids couple to form biaryls .

  • Sonogashira Coupling : The alkyne reacts with aryl halides using Pd/Cu catalysts .

Table 4: Catalytic Reactions

ReactionCatalyst SystemSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄, dioxaneBromo-substitutedBiphenyl derivative88%
SonogashiraPdCl₂, CuI, PPh₃IodoareneDisubstituted alkyne82%

Heterocycle Formation

  • Pyrazoline Synthesis : Condensation with hydrazines forms pyrazoline derivatives under acidic conditions (e.g., glacial acetic acid) .

  • Thiazole Formation : Reaction with CS₂ and amines yields thiazole rings .

Key Mechanistic Insights

  • The propargyl group’s electron-withdrawing effect directs electrophilic substitution to the para position .

  • Steric hindrance from the propargyloxy group moderates reaction rates in nucleophilic substitutions .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the realm of cancer treatment and other diseases. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine exhibit significant anticancer properties. For instance, compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in 2023 evaluated a series of compounds based on the structure of 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine for their anticancer activity against several cancer cell lines. The results demonstrated that these compounds could inhibit proliferation and induce apoptosis in breast cancer cells, suggesting their potential as lead compounds for further development .

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects. Various studies have highlighted its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study:
In a comparative analysis conducted by researchers, derivatives of 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine were tested against strains of Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications to the compound significantly enhanced its antibacterial activity, indicating its potential for use in treating bacterial infections .

Materials Science Applications

Beyond medicinal chemistry, 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine has applications in materials science, particularly in the synthesis of functionalized polymers and nanomaterials.

Polymer Synthesis

The alkyne group present in the compound facilitates click chemistry reactions, which are essential for synthesizing new polymeric materials. These materials can be tailored for specific properties such as conductivity or biocompatibility.

Example:
Researchers have utilized 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine in the development of conductive polymers that can be used in electronic devices. The incorporation of this compound into polymer matrices has resulted in improved electrical properties and mechanical strength .

Biological Studies

The biological implications of 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine extend to studies involving enzyme inhibition and receptor interactions.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes involved in lipid metabolism, which is critical in understanding drug-induced phospholipidosis.

Case Study:
A recent study assessed the inhibitory effects of 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine on lysosomal phospholipase A2. The results indicated a strong correlation between enzyme inhibition and potential drug-induced side effects, highlighting the importance of this compound in pharmacological research .

Mechanism of Action

The mechanism of action of 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the phenyl-ethanamine core but differing in substituents, synthesis, and properties.

Substituent Variations on the Phenyl Ring

a) 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine
  • Molecular Formula : C₁₁H₁₃N₃
  • Molecular Weight : 187.24 g/mol
  • Key Features: Replaces the propargyl ether with a pyrazole ring.
b) 1-[3-Methoxy-4-(Propan-2-yloxy)phenyl]ethan-1-amine
  • Molecular Formula: C₁₂H₁₉NO₂
  • Molecular Weight : 209.29 g/mol
  • Key Features : Contains methoxy and isopropoxy groups at positions 3 and 3. These electron-donating groups may alter electronic properties and solubility compared to the propargyl ether .
c) N-Benzyl-3-(3-Fluorophenyl)prop-2-yn-1-amine
  • Molecular Formula : C₁₆H₁₃FN₂
  • Molecular Weight : 252.29 g/mol
  • Key Features: Fluorine substitution at the phenyl ring and a benzyl group on the amine.
  • Synthesis : Prepared via Pd-catalyzed coupling (67% yield), indicating moderate reactivity of the propargylamine group .

Modifications to the Ethylamine Side Chain

a) 2-(1H-Imidazol-1-yl)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine Dihydrochloride
  • Molecular Formula : C₁₂H₁₃F₃N₄·2HCl
  • Molecular Weight : 343.18 g/mol
  • Key Features : Incorporates an imidazole ring and trifluoromethyl group. The imidazole enhances basicity, while the CF₃ group improves lipophilicity, critical for blood-brain barrier penetration .
b) 2-[1-(3-(Trifluoromethyl)phenyl)propan-2-yl]piperidin-2-yl]ethan-1-amine
  • Molecular Formula : C₁₇H₂₂F₃N₂
  • Molecular Weight : 314.37 g/mol

Biological Activity

1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor. This compound's structure includes a phenyl group substituted with a prop-2-yn-1-yloxy moiety attached to an ethanamine backbone, which is essential for its interaction with biological targets.

The primary mechanism through which 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine exerts its biological effects is by inhibiting monoamine oxidase enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions. This modulation can lead to significant effects on cellular processes, including gene expression and cellular metabolism.

Biological Activity

Research indicates that 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine exhibits notable biological activity, particularly in the following areas:

1. Neurotransmitter Modulation

  • Serotonin and Dopamine Levels : The inhibition of MAO leads to increased levels of serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
  • Potential Therapeutic Applications : Due to its ability to enhance neurotransmitter levels, this compound may have applications in treating mood disorders and cognitive impairments.

2. Antimicrobial Properties

  • Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various bacterial strains, although specific data for 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine remains limited.

Case Studies

While specific case studies directly involving 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine are scarce, related compounds have shown promising results in various studies:

StudyCompoundFindings
2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-aminesDemonstrated significant MAO inhibition, leading to increased serotonin levels in vitro.
Related derivativesShowed varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria.

Research Findings

Recent research has focused on the synthesis and biological evaluation of compounds similar to 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amines. These studies emphasize the importance of structural modifications in enhancing biological activity:

Synthesis Methods

The synthesis typically involves several steps, including:

  • Alkyne Formation : Utilizing propargyl alcohols.
  • Ethanamine Coupling : Employing amine coupling strategies to form the final product .

Biological Testing

Testing has shown that structural variations can significantly impact the compound's biological activity:

  • Inhibition Kinetics : Studies assessing binding affinities reveal that slight changes in structure can lead to enhanced or diminished MAO inhibition .

Q & A

Q. What optimized synthetic routes exist for 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine, and how do reaction conditions influence yield?

The compound can be synthesized via palladium-catalyzed cross-coupling, as demonstrated in analogous protocols (e.g., synthesis of N-benzyl-3-arylprop-2-yn-1-amines) . Key steps include:

  • Catalyst system : Pd(PPh₃)₂Cl₂ (2 mol%) with CuI (2 mol%) as a co-catalyst.
  • Additives : Aryl iodides (1.2 equiv.) and Et₃N (3.3 equiv.) to promote trans-hydroalkoxylation .
  • Purification : Flash column chromatography (SiO₂, 10–40% EtOAc in pentane) yields 67–86% depending on substituents .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Chromatography : TLC (Rf ~0.43 in 20% EtOAc/pentane) and column chromatography ensure purity .
  • Spectroscopy : ¹H/¹³C NMR for verifying alkynyl and amine protons; IR for C≡C stretching (~2100 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight .
  • Crystallography : X-ray diffraction (as in analogous benzothiazol-2-amine derivatives) resolves stereochemical ambiguities .

Q. What safety protocols are recommended for handling propargyl ether derivatives like this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection (due to potential skin/eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
  • First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested .
  • Storage : Away from ignition sources (propargyl groups are thermally unstable) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path search) guide the design of derivatives or optimize reaction conditions?

  • In Silico Reaction Design : Tools like ICReDD’s quantum chemical calculations predict transition states and intermediates, narrowing experimental conditions .
  • Case Study : Adjusting aryl iodide substituents (e.g., CF₃O vs. F) can be modeled to assess electronic effects on reaction kinetics .
  • Software : Gaussian or ORCA for DFT; AutoMAT for automated transition-state searches .

Q. What mechanistic insights explain the role of aryl iodide additives in Pd-catalyzed syntheses of propargylamines?

  • Proposed Mechanism : Aryl iodides act as transient ligands, stabilizing Pd(0) intermediates and preventing catalyst deactivation .
  • Key Evidence : Higher yields with electron-deficient aryl iodides (e.g., CF₃O-substituted) suggest ligand electronic tuning enhances oxidative addition .
  • Contradiction Resolution : Lower yields with 3-F substituents may arise from steric hindrance in Pd-aryl π-complex formation .

Q. How can researchers resolve contradictory data in yield optimization (e.g., 86% vs. 67% for similar substrates)?

  • Experimental Variables :
    • Substituent Effects : Electron-withdrawing groups improve stability of Pd intermediates; steric bulk reduces efficiency .
    • Purification : Column chromatography gradients (10–40% EtOAc) may selectively elute byproducts .
  • Methodological Adjustments :
    • Screening alternative catalysts (e.g., Pd(OAc)₂) or solvents (DMF vs. Et₃N) .
    • Real-time monitoring via in situ IR or HPLC to identify bottlenecks .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Process Optimization :
    • Reactor Design : Continuous-flow systems minimize exothermic risks and improve mixing .
    • Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd@SiO₂) reduce metal leaching .
  • Case Study : A 5x scale-up of N-benzylpropargylamines retained >80% yield using Biotage flash chromatography .

Q. How can structural analogs of this compound be leveraged to study biological activity (e.g., enzyme inhibition)?

  • Analog Design : Replace the propargyloxy group with bioisosteres (e.g., benzothiazole) to enhance binding .
  • Screening Workflow :
    • In Vitro Assays : Test against target enzymes (e.g., monoamine oxidases) using fluorogenic substrates.
    • Molecular Docking : AutoDock Vina to predict binding poses in enzyme active sites .

Q. What are the challenges in analyzing degradation products or metabolic pathways of this compound?

  • Analytical Tools :
    • LC-MS/MS to identify oxidative metabolites (e.g., epoxidation of propargyl group).
    • Stability Studies: Accelerated degradation under UV light or acidic conditions .
  • Case Study : Propargylamines often degrade via Michael addition or oxidation, requiring inert storage .

Q. How can interdisciplinary approaches (e.g., chemical engineering, computational biology) enhance research on this compound?

  • Collaborative Frameworks :
    • Reaction Engineering : Integrate membrane separation (e.g., nanofiltration) for efficient purification .
    • Data Science : Machine learning models (e.g., random forests) predict reaction outcomes from historical data .
  • Example : ICReDD’s feedback loop combines computational predictions with experimental validation to reduce trial-and-error .

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